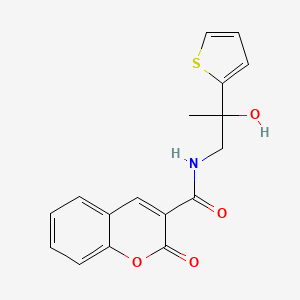

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived carboxamide featuring a 2-oxo-2H-chromene core substituted at the 3-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-hydroxy-2-(thiophen-2-yl)propyl chain. This structure combines the aromatic coumarin scaffold with a thiophene-containing substituent, which may confer unique electronic, solubility, and bioactivity properties. Characterization would typically employ IR, NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-17(21,14-7-4-8-23-14)10-18-15(19)12-9-11-5-2-3-6-13(11)22-16(12)20/h2-9,21H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCVUMCNPUKPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Coupling of the Two Fragments: The final step involves coupling the chromene and thiophene fragments. This can be achieved through a nucleophilic substitution reaction where the hydroxy group on the chromene reacts with a halogenated thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxy derivatives of the chromene ring.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. The chromene and thiophene rings are known to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being studied for their potential to treat various diseases. The combination of chromene and thiophene rings may enhance the compound’s ability to interact with biological targets, making it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced materials for use in electronics, photonics, and other high-tech applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The chromene ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs include N-substituted 2-oxo-2H-chromene-3-carboxamides with varying substituents (e.g., alkyl, cycloalkyl, or heteroaromatic groups). Key differences and trends are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties

*Hypothetical data based on structural trends.

- Thiophene vs. The hydroxy group in the target compound could partially offset this by improving hydrogen-bonding capacity .

- Molecular weight : The thiophene-containing substituent increases molecular weight relative to simpler alkyl derivatives (e.g., e1, e2) but remains lighter than bulky cyclohexyl derivatives (e5).

Computational Insights

While direct computational data for the target compound is lacking, methodologies like density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) are widely used to predict properties:

- DFT calculations : The thiophene substituent likely alters the HOMO-LUMO gap compared to alkyl analogs, influencing reactivity and stability .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the thiophene ring and hydroxypropyl group, contribute to its unique biological properties.

The molecular formula of this compound is , with a molecular weight of approximately 318.4139 g/mol. The compound's structure includes a chromene backbone, which is known for its diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its potential as an antimicrobial agent.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this derivative may possess antioxidant properties.

- Acetylcholinesterase Inhibition : Research indicates that chromene derivatives can inhibit acetylcholinesterase, an enzyme associated with cognitive decline in diseases such as Alzheimer's.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chromene derivatives, including this compound. In vitro assays have shown promising results against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Recent research has explored the potential anticancer effects of this compound. A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Caspase activation |

| MCF7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 28 | Induction of apoptosis |

This data suggests that the compound may serve as a lead for developing novel anticancer agents.

Case Studies

-

Study on Antimicrobial Efficacy : A comprehensive study published in Journal of Medicinal Chemistry assessed various chromene derivatives, including our compound, highlighting its effectiveness against resistant bacterial strains.

- Findings : The compound showed enhanced activity compared to standard antibiotics, indicating its potential as a new therapeutic agent.

-

Research on Anticancer Properties : A recent investigation published in Cancer Letters evaluated the cytotoxic effects of several chromene derivatives on cancer cell lines.

- Results : this compound exhibited significant growth inhibition and induced apoptosis in tested cell lines.

Q & A

Q. Optimization :

- Temperature : Reactions often proceed at 60–80°C for efficient coupling .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yield in cross-coupling steps .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiophene (δ 6.8–7.2 ppm), chromene carbonyl (δ 165–170 ppm), and hydroxypropyl groups .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the dihedral angle between thiophene and chromene rings (typically 45–60°) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 385.12 vs. calculated 385.10) .

Q. Table 1: Key Spectral Data

| Functional Group | NMR Shift (ppm) | HRMS (m/z) |

|---|---|---|

| Thiophene C-H | 6.8–7.2 | - |

| Chromene C=O | 165–170 | - |

| Molecular Ion [M+H]⁺ | - | 385.12 |

Basic: What preliminary biological assays are used to evaluate its activity?

- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli to assess inhibition zones .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases .

Advanced: How can computational methods resolve electronic properties and predict reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electron Density : Localize reactive sites (e.g., carboxamide carbonyl as electrophilic center) .

- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., gap < 4 eV suggests redox activity) .

- Solvent Effects : COSMO-RS simulations assess solubility and stability in aqueous media .

Application : DFT-guided modification of the thiophene substituent to enhance binding to biological targets .

Advanced: How to address contradictions in biological activity data across studies?

Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from:

- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. HT-29) .

- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .

- Structural Confounders : Verify purity via HPLC and control for hydrolytic degradation products .

Resolution : Meta-analysis of dose-response curves and replication under controlled conditions .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Studies : Measure (inhibition constant) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .

- Molecular Docking : AutoDock Vina simulates binding poses with COX-2 or EGFR kinases; prioritize residues (e.g., Arg120 in COX-2) for mutagenesis .

- Fluorescence Quenching : Monitor tryptophan residue quenching in target enzymes to confirm proximity of binding .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Q. Key Findings :

- Thiophene Position : 2-Thiophene enhances π-stacking with aromatic enzyme pockets vs. 3-substituted analogs .

- Hydroxypropyl Group : The -OH group increases solubility but may reduce membrane permeability (logP optimization required) .

- Chromene C-7 Substitution : Electron-withdrawing groups (e.g., -NO₂) improve oxidative stability but reduce bioavailability .

Q. Table 2: SAR Trends

| Modification | Effect on Activity | Reference |

|---|---|---|

| Thiophene at C-2 | ↑ Binding affinity to COX-2 | |

| Hydroxypropyl -OH | ↑ Solubility, ↓ logP | |

| Chromene C-7 -NO₂ | ↑ Stability, ↓ Bioavailability |

Advanced: What experimental designs mitigate challenges in scaling up synthesis?

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd on alumina) to reduce costs in cross-coupling steps .

- Flow Chemistry : Continuous reactors improve yield in condensation steps by maintaining precise temperature control .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and ease purification .

Advanced: How to investigate the compound’s dual mechanisms in anticancer activity?

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .

- Metabolic Profiling : LC-MS-based metabolomics tracks ATP depletion and lactate accumulation to confirm glycolysis inhibition .

- Combination Studies : Synergy assays with cisplatin or paclitaxel to evaluate additive vs. synergistic effects .

Advanced: What methodologies confirm interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .

- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (e.g., binding to tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.